3-Fluoro-N-({N'-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a hydrazinecarbonyl group, and a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form 3-fluorobenzohydrazide. This intermediate is then reacted with 1-phenylpropylidene to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N-ethylbenzamide
- 3-Fluoro-N-isopropylbenzamide
- N-({N’-[(1E)-1-(3-fluorophenyl)ethylidene]hydrazinecarbonyl}(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Uniqueness
3-Fluoro-N-({N’-[(1E)-1-phenylpropylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the hydrazinecarbonyl group provides potential for various chemical modifications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C18H18FN3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-fluoro-N-[2-oxo-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C18H18FN3O2/c1-2-16(13-7-4-3-5-8-13)21-22-17(23)12-20-18(24)14-9-6-10-15(19)11-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-16+ |
InChI Key |
NNNMMWRCMUCQKY-LTGZKZEYSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.